(1R)-1-(4-tert-butylphenyl)-2-chloroethanol
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Overview
Description
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom, and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenylacetic acid.
Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reduction: The acyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chlorination of Alcohol: The resulting alcohol is chlorinated using reagents like thionyl chloride (SOCl₂) to obtain (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: These systems ensure efficient mixing and reaction control.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of (1R)-1-(4-tert-butylphenyl)-2-chloroethanone.
Reduction: Formation of (1R)-1-(4-tert-butylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The molecular pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-tert-butylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a chlorine atom.
(1R)-1-(4-tert-butylphenyl)ethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
(1R)-1-(4-tert-butylphenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain, providing distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C12H17ClO |
---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
InChI Key |
VWLIAPTVFUEUKK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCl)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
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